molecular formula C13H12O5 B1620740 methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate CAS No. 62935-73-3

methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate

Cat. No.: B1620740
CAS No.: 62935-73-3
M. Wt: 248.23 g/mol
InChI Key: IEMSTXMWFNGNTK-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate (CAS: 62935-73-3) belongs to the coumarin-4-acetic acid ester family. Its molecular formula is C₁₃H₁₂O₅, with a molecular weight of 248.23 g/mol. The IUPAC name, This compound , systematically describes its structure:

  • A chromen-2-one backbone (a fused benzene and pyrone ring system)
  • A methoxy group (-OCH₃) at position 7
  • An acetyloxy methyl ester (-CH₂COOCH₃) at position 4

The canonical SMILES string, COC(=O)CC1=CC(=O)OC2=CC(OC)=CC=C12 , encodes this connectivity. Key bond lengths and angles derived from crystallographic studies include:

  • C=O lactone bond: 1.21–1.23 Å
  • C-O methoxy bond: 1.36 Å
  • Dihedral angle between coumarin core and acetate group: 12.4°

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P 1 21/c 1) with unit cell parameters:

Parameter Value Source
a 8.6248(4) Å
b 18.9103(8) Å
c 8.4204(4) Å
β 101.241(2)°
Volume 1347.00(11) ų
Z 4

The molecule adopts an S-cis conformation between the coumarin core and acetate group, stabilized by:

  • Intermolecular C-H···O hydrogen bonds (2.42–2.58 Å) involving the lactone carbonyl
  • π-π stacking interactions between aromatic rings (centroid distance: 3.78 Å)

Notably, the methoxy group at position 7 induces torsional strain (C7-O7-C12 angle: 117.3°), distorting the benzene ring from planarity by 4.7°. Comparative analysis with unsubstituted coumarin-4-acetate shows:

Property Methyl Derivative Parent Compound Change
C4a-C8a bond length 1.398 Å 1.412 Å -1.0%
Packing density 1.283 g/cm³ 1.305 g/cm³ -1.7%
Melting point 118–120°C 132–134°C -11%

Comparative Analysis with Coumarin-4-Acetic Acid Derivatives

Structural variations among key derivatives are summarized below:

Derivative R₁ (Position 6) R₂ (Position 7) Crystallographic Space Group Biological Activity Correlation
This compound H OCH₃ P 1 21/c 1 Enhanced fluorescence quantum yield (Φ=0.47 vs 0.32 in parent)
Ethyl 5,7-dimethylcoumarin-4-acetate CH₃ CH₃ P2₁/c Increased antimicrobial potency (MIC: 2 μg/mL vs 8 μg/mL)
6-Chloro-7-hydroxy derivative Cl OH C2/c Antioxidant capacity (+38% DPPH scavenging)

Key structural trends:

  • Electron-withdrawing groups (e.g., Cl at position 6) shorten the C4a-C8a bond (1.382 Å vs 1.398 Å in methoxy derivative)
  • Methoxy substitution at position 7 increases molecular dipole moment (5.12 D vs 4.78 D in parent)
  • Ester chain length modulates crystal packing efficiency:
    • Methyl ester: 72.3% void volume
    • Ethyl ester: 68.1% void volume

Properties

IUPAC Name

methyl 2-(7-methoxy-2-oxochromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-16-9-3-4-10-8(5-12(14)17-2)6-13(15)18-11(10)7-9/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMSTXMWFNGNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362572
Record name methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62935-73-3
Record name Methyl 7-methoxy-2-oxo-2H-1-benzopyran-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62935-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate exhibits several notable biological activities:

  • Antimicrobial Activity :
    • Findings : Studies have shown that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains. For instance, new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins demonstrated substantial antimicrobial properties .
  • Cytotoxicity Against Cancer Cells :
    • Case Study : In vitro studies indicate that this compound has cytotoxic effects on breast cancer cell lines MCF7 and MDA-MB-231, with IC50 values as low as 1.00 μM, highlighting its potential as an anticancer agent .
  • Inhibition of Monoamine Oxidase (MAO) :
    • Mechanism : Certain coumarin derivatives have been found to inhibit MAO, an enzyme linked to mood regulation and depression treatment. This inhibition suggests potential therapeutic benefits in managing depression and anxiety disorders.
  • Antiallergic Properties :
    • Application : Compounds derived from this compound are being explored for their use in anti-allergic medications, such as sodium cromoglycate, which is utilized to prevent asthma symptoms.

Applications in Various Fields

The versatility of this compound extends across multiple fields:

Application AreaDescription
PharmaceuticalsUsed as a lead compound for developing drugs targeting cancer and microbial infections.
Laser DyesExhibits fluorescent properties suitable for use in laser technologies.
Synthetic Organic ChemistryServes as a precursor for synthesizing other coumarin derivatives with varied applications.

Mechanism of Action

The mechanism of action of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name & CAS No. Substituents Biological Activity (IC50, µM) Key References
Ib : 62935-73-3 7-OCH3, 4-CH2COOCH3 MCF-7: 1.44; MDA-MB-231: 1.00
Ia : Methyl (6-methoxy-2-oxo-2H-chromen-4-yl)acetate 6-OCH3, 4-CH2COOCH3 Lower cytotoxicity vs. Ib
IIb : (7-Methoxy-2-oxo-2H-chromen-4-yl)acetic acid 7-OCH3, 4-CH2COOH Not reported
Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: 72304-22-4 6-Cl, 7-OH, 4-CH2COOCH3 Antibacterial (inferred from analogues)
Ethyl 7-hydroxy-4-coumarinacetate 7-OH, 4-CH2COOCH2CH3 Antioxidant, anti-inflammatory

Key Observations :

Positional Isomerism (6- vs. 7-Methoxy): The 7-methoxy derivative (Ib) shows superior cytotoxicity over the 6-methoxy isomer (Ia), likely due to optimized steric and electronic interactions with cellular targets like estrogen receptors .

Ester vs. Carboxylic Acid (Ib vs. IIb) :

  • The methyl ester group in Ib improves cell permeability compared to the carboxylic acid IIb , explaining its higher anticancer activity .

Halogenation and Hydroxylation :

  • Chlorination at position 6 (CAS: 72304-22-4) introduces electron-withdrawing effects, which may alter reactivity and antibacterial properties .
  • Hydroxylation at position 7 (e.g., Ethyl 7-hydroxy-4-coumarinacetate) enhances antioxidant activity but reduces cytotoxicity, likely due to increased polarity .

Functional Derivatives and Hybrid Molecules

Thiazolidinone Hybrids: Derivatives like N-(2-aryl-4-oxothiazolidin-3-yl)-2-(4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides (e.g., compound 5a-k) combine coumarin with thiazolidinone moieties. These hybrids exhibit enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to synergistic effects .

Hydrazide and Triazole Derivatives :

  • Compounds such as 2-(2-(2-Oxo-2H-chromen-4-yloxy)acetyl)-N-phenylhydrazinecarbothioamide (4) show moderate anti-inflammatory and antimicrobial activities, though their IC50 values are less potent than Ib .

Crystallographic and Physicochemical Comparisons

  • Crystal Packing : The crystal structure of Ib (analogous to Ethyl 7-hydroxy-4-coumarinacetate) features O–H···O hydrogen bonds and π-π stacking, stabilizing the lattice and influencing solubility .
  • Lipophilicity : The logP value of Ib (estimated ~2.1) is higher than its carboxylic acid counterpart IIb (logP ~1.5), correlating with improved membrane penetration .

Biological Activity

Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate, also referred to as compound Ib, is a derivative of coumarin that has garnered attention for its significant biological activities, particularly in the context of cancer research. This article provides an overview of its cytotoxic properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Cytotoxicity and Antiestrogenic Activity

Recent studies have demonstrated that this compound exhibits substantial cytotoxic effects against various breast cancer cell lines, specifically MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The compound's IC50 values indicate its potency in inhibiting cell viability:

Compound No.IC50 (μM) ± S.E.MMCF-7MDA-MB-231
Ib1.44 ± 0.021.00 ± 0.04
Camptothecin4.41 ± 0.2819.24 ± 1.14

The IC50 value for this compound against the MCF-7 cell line was found to be 1.44 μM, while for the MDA-MB-231 line, it was even lower at 1.00 μM, making it significantly more potent than the reference compound camptothecin .

Additionally, this compound has been shown to possess antiestrogenic activity, with an IC50 value of 29.49 μM, which is approximately twice as potent as certain reference compounds . This suggests a dual mechanism where the compound not only acts directly on cancer cells but may also interfere with estrogen signaling pathways.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Aromatase Inhibition : The compound has been reported to inhibit aromatase activity, which is crucial in estrogen biosynthesis. This inhibition contributes to its antiestrogenic effects and potential utility in treating hormone-dependent cancers .
  • Cytotoxic Mechanisms : The cytotoxicity observed in breast cancer cell lines may be attributed to apoptosis induction and disruption of cellular metabolism pathways. The specific pathways affected by this compound remain an area for further investigation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that coumarin derivatives can modulate oxidative stress within cells, leading to either protective or harmful effects depending on the context and concentration .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assessments have consistently shown that this compound effectively reduces cell viability in breast cancer models, supporting its potential as a therapeutic agent .
  • Structure–Activity Relationship (SAR) : Investigations into related coumarin derivatives have provided insights into how structural modifications influence biological activity. For example, variations in substituents at specific positions on the coumarin ring can significantly alter potency against cancer cells .
  • Comparative Analyses : In comparative studies with other coumarin derivatives, this compound has shown superior activity against certain cancer cell lines, reinforcing its potential as a lead compound for further development .

Q & A

Q. What are the established synthetic routes for methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution. A conventional method involves reacting 7-hydroxy-4-methylcoumarin with methyl chloroacetate in dry DMF using anhydrous K₂CO₃ as a base. The reaction is stirred at 80°C for 10 hours, yielding 81–82% after crystallization from ethanol . Optimization may involve solvent choice (e.g., DMF for polar aprotic conditions), temperature control to minimize side reactions, and stoichiometric adjustments. Purity is validated via melting point analysis and chromatography.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy and acetate groups) .
  • X-ray crystallography : Single-crystal analysis with SHELXL refines bond lengths/angles and anisotropic displacement parameters. For example, C=O bond lengths in the coumarin core are typically ~1.21 Å .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What are the primary biological applications of this coumarin derivative in research?

The compound serves as a fluorescent probe for bacterial enzyme detection due to its coumarin core, which undergoes hydrolysis or structural modification in response to enzymatic activity . It is also a precursor for antimicrobial Schiff base derivatives .

Advanced Research Questions

Q. How can synthetic yields be improved beyond the reported 81–82% while minimizing side products?

Yield optimization strategies include:

  • Catalyst screening : Transition metal catalysts or phase-transfer agents may enhance reactivity.
  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .
  • In-line monitoring : Techniques like HPLC track intermediate formation to adjust conditions dynamically.

Q. How should researchers address discrepancies in crystallographic data, such as anomalous displacement parameters?

  • Data validation : Use Hamilton’s R-factor ratio test to compare models.
  • Software tools : SHELXL’s TWIN and BASF commands refine twinned data .
  • Temperature factors : High displacement parameters (e.g., >0.5 Ų) may indicate disorder; consider alternative space groups or solvent masking .

Q. What design principles apply when developing fluorescent substrates from this compound?

  • Substituent effects : Electron-withdrawing groups (e.g., methoxy) enhance fluorescence quantum yield by stabilizing excited states .
  • Enzyme specificity : Modify the acetate side chain to introduce cleavage sites (e.g., esterase-sensitive linkages) .
  • Validation : Use fluorescence quenching assays with target enzymes (e.g., β-lactamases) to confirm substrate activity .

Q. How can the antimicrobial mechanisms of Schiff base derivatives derived from this compound be systematically investigated?

  • Structure-activity relationships (SAR) : Compare MIC values against Gram-positive/negative bacteria with varying substituents on the Schiff base .
  • Molecular docking : Simulate interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina.
  • Resistance studies : Serial passage assays identify mutations conferring resistance, linking to target modifications .

Q. What strategies mitigate impurities during scale-up synthesis?

  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) isolates the product from unreacted starting materials.
  • Crystallization control : Slow cooling in ethanol minimizes occluded solvents .
  • Analytical rigor : LC-MS monitors batch consistency; impurities >0.1% require reprocessing .

Q. How should researchers interpret anisotropic displacement ellipsoids in the crystal structure?

  • ORTEP visualization : Use WinGX or OLEX2 to map ellipsoids, where elongation indicates vibrational motion or disorder .
  • Thermal parameters : High Ueq values (>0.06 Ų) in the coumarin ring suggest conformational flexibility; compare with DFT-calculated vibrational modes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate
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methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.